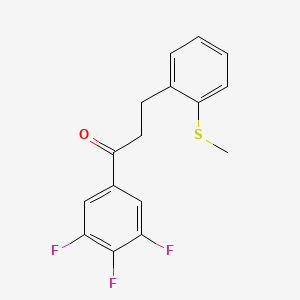

3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone

Descripción

3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is a fluorinated aromatic ketone featuring a thiomethyl (-SMe) group at the 2-position of one phenyl ring and trifluoromethyl (-CF₃) groups at the 3', 4', and 5' positions of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₃F₃OS (molecular weight: 322.35 g/mol). This compound is of interest in coordination chemistry and materials science due to the electron-donating thiomethyl group and the electron-withdrawing trifluoromethyl substituents, which modulate reactivity and stability .

Propiedades

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIWFGWYDQBSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644351 | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-63-7 | |

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylphenyl bromide and 3’,4’,5’-trifluoropropiophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone has diverse applications in scientific research, including:

Chemistry: Used as a model substrate for studying palladium-catalyzed C-H bond activation reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and trifluoropropiophenone moiety contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparación Con Compuestos Similares

Structural Analogues and Key Parameters

The following table summarizes structurally related compounds and their properties:

Thiomethyl (-SMe) vs. Methyl (-Me) and Methoxy (-OMe)

- Electronic Effects: The thiomethyl group is a stronger electron donor than methyl or methoxy due to sulfur’s polarizable lone pairs. This enhances coordination to transition metals (e.g., Ru in ), making the target compound suitable for catalytic complexes . In contrast, methoxy groups increase solubility but reduce metal-binding efficiency .

- Steric Effects : Thiomethyl’s larger van der Waals radius (~1.80 Å) compared to methyl (~1.70 Å) may influence steric hindrance in coordination environments .

Trifluoromethyl (-CF₃) Positional Isomerism

- The 3',4',5'-trifluoro substitution pattern in the target compound creates a symmetrical electron-withdrawing effect, stabilizing the ketone moiety and enhancing thermal stability.

Halogenated Analogues

- Chlorine or bromine substituents (e.g., 3',5'-dichloro in ) introduce heavier atoms, increasing molecular weight and polarizability. These variants are often used in pharmaceuticals for enhanced binding to hydrophobic targets .

Physicochemical Properties

- Solubility : Thiomethyl derivatives generally have lower solubility in polar solvents compared to methoxy analogues due to sulfur’s hydrophobicity.

- Thermal Stability : The trifluoromethyl groups enhance thermal stability, with decomposition temperatures exceeding 250°C for most analogues .

Actividad Biológica

3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and other pharmacological effects, supported by case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a thiomethyl phenyl moiety, which contribute to its unique reactivity and biological interactions. Its molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone exhibits a variety of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Antiviral Effects : Preliminary studies suggest potential applications in treating viral infections.

- Other Pharmacological Effects : Additional studies have indicated anti-inflammatory and analgesic properties.

In Vitro Studies

In a study evaluating the cytotoxic effects of various derivatives against human cancer cell lines, 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone was tested alongside other compounds. The results indicated significant inhibition of cell proliferation in several cancer lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values suggest that the compound is particularly effective against prostate cancer (PC-3) and colorectal cancer (RKO) cells, showing an IC50 value lower than many established chemotherapeutic agents .

The anticancer activity appears to involve the induction of apoptosis through various pathways, including oxidative stress and disruption of mitochondrial function. This was confirmed through morphological assessments and flow cytometry analyses post-treatment.

Antiviral Activity

Initial investigations into the antiviral properties of 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone indicate potential efficacy against viral pathogens, particularly in inhibiting viral replication mechanisms. Further research is needed to elucidate specific viral targets and mechanisms involved.

Other Pharmacological Effects

Additional studies have highlighted the compound's anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers significantly when compared to control groups.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone on five different human tumor cell lines using the MTS assay. The most significant inhibition was observed in RKO cells, supporting its potential as an anticancer agent .

- Antiviral Screening : In a preliminary antiviral screening, the compound demonstrated activity against specific viral strains, warranting further investigation into its therapeutic applications in virology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.